

Safety and Toxicity Profile of 5,7-Diacetoxyflavone: A Technical Guide

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Compound of Interest

Compound Name: 5,7-Diacetoxyflavone

Cat. No.: B019432

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**Executive Summary

5,7-Diacetoxyflavone, a synthetic derivative of the naturally occurring flavonoid chrysin, is of increasing interest in pharmacological research due to its potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for **5,7-Diacetoxyflavone**. Due to a lack of direct toxicological studies on **5,7-Diacetoxyflavone**, this guide focuses primarily on the safety profile of its parent compound, chrysin (5,7-dihydroxyflavone). It is anticipated that **5,7-Diacetoxyflavone** is rapidly hydrolyzed to chrysin in vivo, making the toxicological data for chrysin highly relevant. This document summarizes key toxicity studies, details experimental methodologies, and visualizes pertinent molecular pathways to support preclinical safety evaluation.

Introduction to 5,7-Diacetoxyflavone

5,7-Diacetoxyflavone is a flavonoid derivative created through the acetylation of chrysin. This structural modification is often employed to enhance the bioavailability of parent flavonoids, which can be limited by poor aqueous solubility and extensive first-pass metabolism.[2][3] Chrysin itself is found in various natural sources, including honey, propolis, and passionflower, and has been studied for a wide range of biological activities.[4][5] Understanding the safety and toxicity profile of **5,7-Diacetoxyflavone** is crucial for its further development as a potential therapeutic agent.

Presumed Metabolism of 5,7-Diacetoxyflavone

While specific metabolic studies on **5,7-Diacetoxyflavone** are limited, it is widely presumed that the acetyl groups are rapidly cleaved by esterase enzymes present in the intestines and liver, releasing chrysin into circulation. Therefore, the systemic effects of **5,7-Diacetoxyflavone** are likely attributable to chrysin.

Non-Clinical Toxicity Studies on Chrysin

The majority of the available toxicological data pertains to chrysin. Key studies on acute and sub-chronic toxicity are summarized below.

Acute Oral Toxicity

An acute oral toxicity study in Sprague Dawley rats was conducted following the OECD 425 guideline. The study determined the median lethal dose (LD50) of chrysin.

Parameter	Value	Species	Sex	Reference
LD50	4350 mg/kg	Sprague Dawley Rat	Male & Female	[6] [7]

Sub-chronic Oral Toxicity

A 90-day sub-chronic oral toxicity study was performed in Sprague Dawley rats according to OECD Guideline 408. This study aimed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Parameter	Value	Species	Sex	Reference
NOAEL	500 mg/kg/day	Sprague Dawley Rat	Male & Female	[6] [7]
LOAEL	1000 mg/kg/day	Sprague Dawley Rat	Male & Female	[6] [7]

At the LOAEL of 1000 mg/kg/day, observed effects included significantly decreased body weight, increased liver weight in male rats, and alterations in some hematological and blood

chemistry parameters.[6] Additionally, evidence of hepatic and renal oxido-nitrosative stress was noted at this dose.[6] Histological aberrations in the liver and kidneys were also reported at 1000 mg/kg/day.[6]

Genotoxicity and Mutagenicity

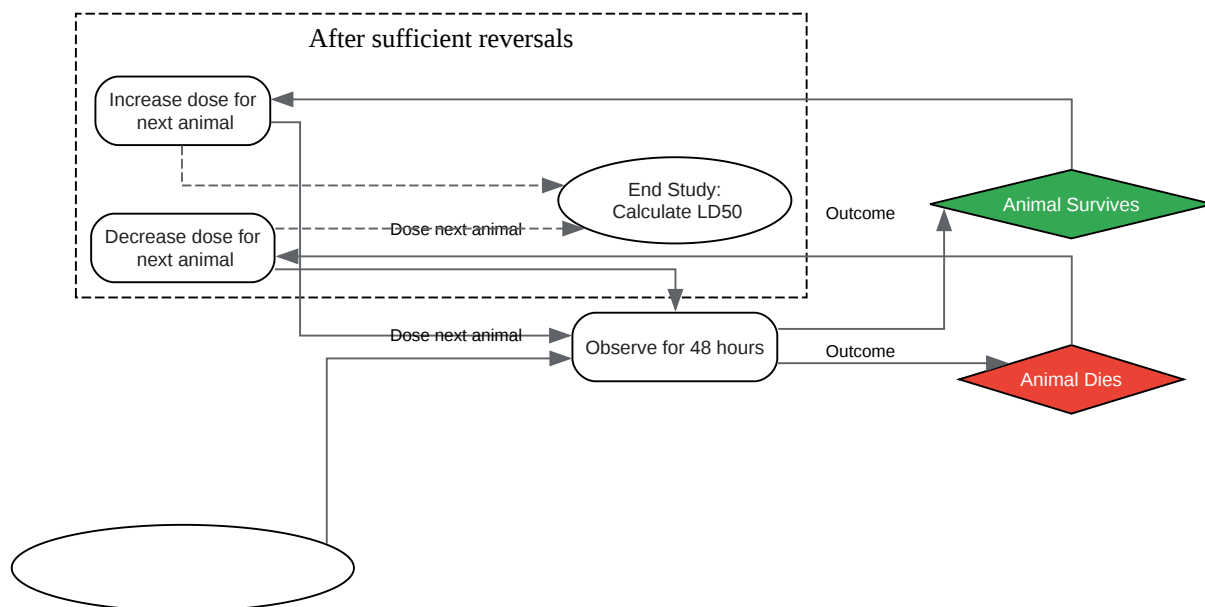
Studies on the genotoxic potential of chrysin suggest it is not mutagenic. In fact, chrysin has demonstrated protective effects against DNA damage induced by other agents. For instance, pretreatment with chrysin significantly reduced the level of DNA damage caused by the chemotherapeutic agent carboplatin in mice.

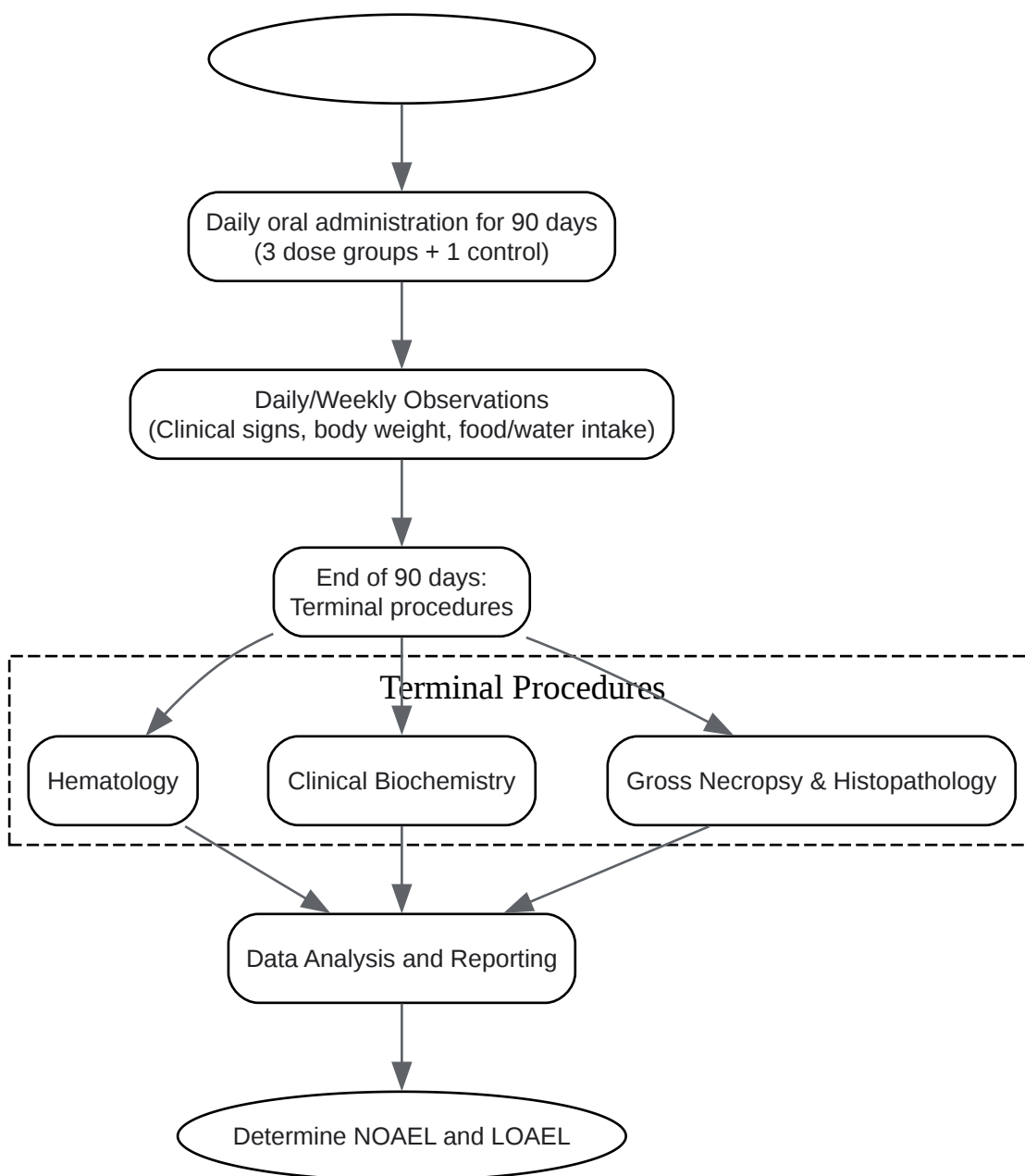
Key Experimental Protocols

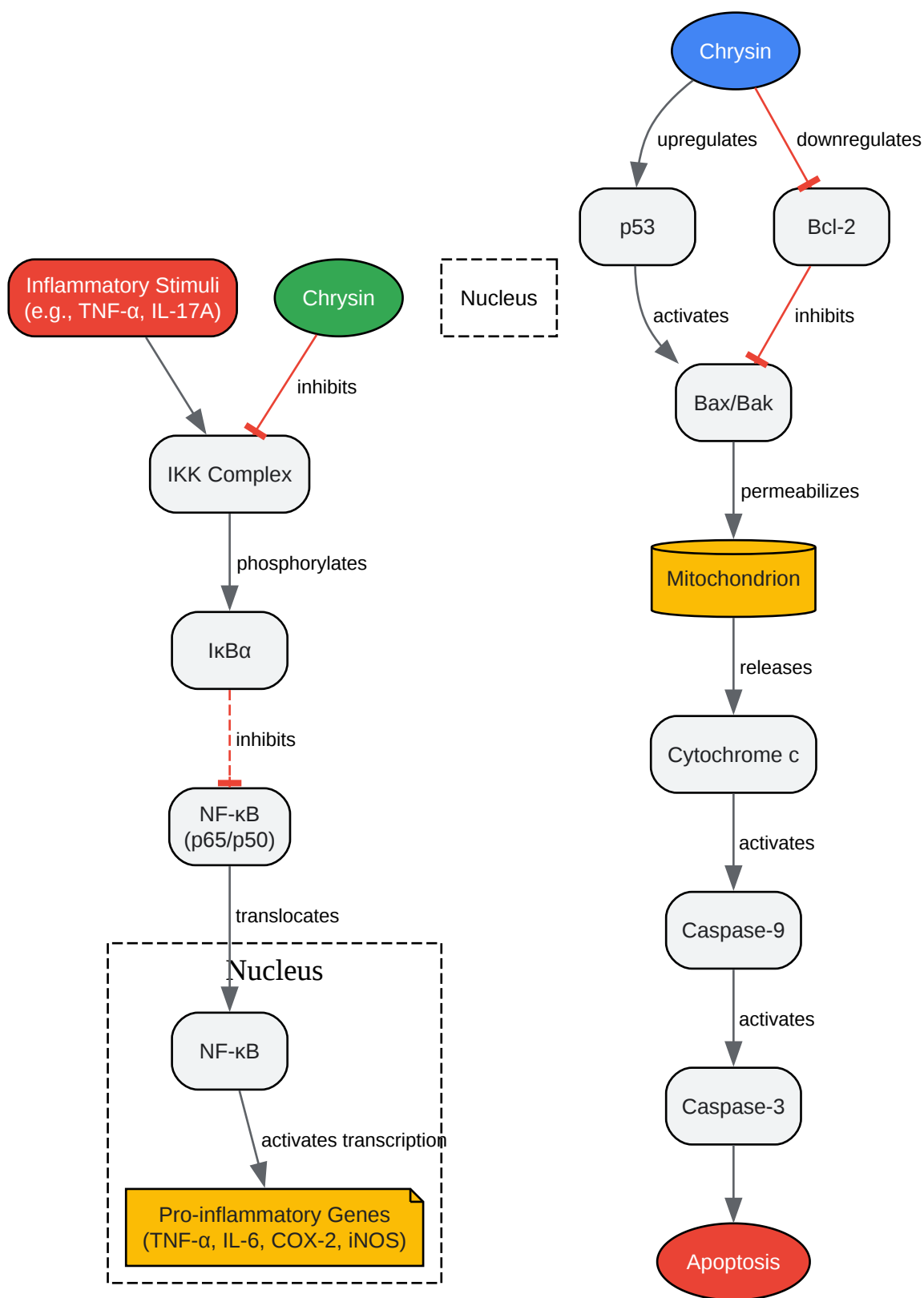
Acute Oral Toxicity Study (as per OECD Guideline 425)

The acute oral toxicity of chrysin was assessed using the Up-and-Down Procedure (UDP).

- Test Species: Sprague Dawley rats, preferably females.[8][9]
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
- Dosing Procedure: A single animal is dosed with the test substance by gavage.[8] The initial dose is selected based on preliminary estimates of the LD50. Subsequent animals are dosed at 48-hour intervals.[8] If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[8]
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[10] Special attention is paid during the first 4 hours after dosing.[8] Body weight is recorded weekly.[8]
- Endpoint: The LD50 is calculated using the maximum likelihood method.[8] A gross necropsy is performed on all animals at the end of the study.[8]







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